molecular formula C8H17NO2 B1424468 3-(Oxolan-3-ylmethoxy)propan-1-amine CAS No. 933701-26-9

3-(Oxolan-3-ylmethoxy)propan-1-amine

Cat. No.: B1424468
CAS No.: 933701-26-9
M. Wt: 159.23 g/mol
InChI Key: WISWWPZLAUZKRG-UHFFFAOYSA-N
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Description

3-(Oxolan-3-ylmethoxy)propan-1-amine (CAS: 41042-93-7) is a primary amine featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methoxypropylamine chain. According to , this compound was previously available as a commercial product but is now discontinued . Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. While direct pharmacological data for this compound are sparse in the provided evidence, structurally related amines are frequently utilized in drug discovery, ligand synthesis, and polymer functionalization .

Properties

IUPAC Name

3-(oxolan-3-ylmethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-3-1-4-10-6-8-2-5-11-7-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWWPZLAUZKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Description

A prominent method, adapted from analogous procedures for 3-methoxypropyl amines, involves the catalytic amination of 3-(oxolan-3-ylmethoxy)propan-1-ol or related alcohols using ammonia and hydrogen gas in the presence of a heterogeneous catalyst. This approach is exemplified by the preparation of 3-methoxypropyl amine using a Cu-Co/Al₂O₃-zeyssatite catalyst in a fixed-bed vapor-phase reactor.

Key steps:

  • Feed Preparation: The alcohol starting material is mixed with ammonia and hydrogen.
  • Preheating and Vaporization: The mixture is preheated and vaporized before entering the reactor.
  • Catalytic Reaction: The vapor-phase mixture passes through a fixed-bed reactor containing the Cu-Co/Al₂O₃-based catalyst at controlled temperature and pressure.
  • Product Recovery: The reaction mixture is cooled, condensed, and separated into gas and liquid phases. The amine product is isolated by distillation or rectification, while unreacted ammonia and alcohol are recycled.

Catalyst Composition and Conditions

Parameter Range/Value
Catalyst composition (wt %) Cu: 5–25%, Co: 5–30%, Ru: 0.01–0.3%, Mg: 0.05–1.0%, Cr: 0.1–5.0%, balance Al₂O₃
Reactor Type Fixed-bed vapor-phase reactor
Temperature 120–220 °C
Pressure 0.3–1.5 MPa
Ammonia to alcohol mol ratio 4.0–10.0:1
Hydrogen to alcohol mol ratio 0.5–5.0:1
Liquid hourly space velocity 0.5–2.0 h⁻¹

Research Findings

  • The catalyst system efficiently converts 3-methoxypropanol derivatives to the corresponding amines with high selectivity.
  • Operating in a closed cycle with material recycling improves yield and reduces waste.
  • Minor by-products such as diamines can be removed or recycled.
  • The method is scalable and suitable for continuous industrial production.

This method is directly translatable to 3-(oxolan-3-ylmethoxy)propan-1-amine synthesis by using the corresponding oxolane-substituted alcohol as the feedstock, given the structural similarity and reactivity profile.

Nucleophilic Substitution Approaches

General Synthetic Route

An alternative preparation involves the nucleophilic substitution of a halogenated propan-1-amine derivative with an oxolane-containing alkoxide or vice versa. For example:

  • Step 1: Synthesis of 3-(oxolan-3-yl)methanol or its halogenated derivative (e.g., bromide).
  • Step 2: Reaction of 3-halo-propan-1-amine with the oxolane alcohol under basic conditions to form the ether bond.
  • Step 3: Purification by distillation or chromatography.

This method requires careful control of reaction conditions to avoid ring-opening of the oxolane and to maximize yield.

Representative Conditions

Reagent/Condition Typical Parameters
Base Potassium carbonate or sodium hydride
Solvent Dimethylformamide (DMF), tetrahydrofuran (THF)
Temperature 50–100 °C
Reaction Time 6–24 hours

Literature Insights

  • The nucleophilic substitution route is versatile and allows structural modifications on either the amine or oxolane moiety.
  • The use of phase-transfer catalysts or microwave irradiation can enhance reaction rates and yields.
  • Purification typically involves extraction and chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Catalytic amination (vapor phase) 3-(Oxolan-3-ylmethoxy)propanol, NH₃, H₂, Cu-Co/Al₂O₃ catalyst, 120–220 °C, 0.3–1.5 MPa High selectivity, continuous process, recyclable Requires specialized catalyst and equipment
Nucleophilic substitution 3-halopropan-1-amine + oxolane alcohol, base, DMF or THF, 50–100 °C Flexible, accessible reagents Longer reaction times, risk of oxolane ring-opening

Additional Notes on Reaction Optimization

  • Catalyst Optimization: Adjusting metal loadings (Cu, Co, Ru) and support materials can improve catalyst lifetime and activity.
  • Reaction Parameters: Balancing ammonia and hydrogen molar ratios is critical to suppress by-products like diamines.
  • Material Recycling: Closed-loop systems enhance sustainability and reduce raw material consumption.
  • Purification: Distillation under reduced pressure and gas-liquid separation are effective for isolating the amine product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-ylmethoxy)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

3-(Oxolan-3-ylmethoxy)propan-1-amine serves as a valuable building block in organic synthesis. It is utilized to prepare more complex molecules, contributing to advancements in synthetic methodologies.

Biology

Research indicates that this compound interacts significantly with biological systems. Its amine group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function and activity. Studies have explored its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine

Ongoing investigations are focused on the therapeutic potential of this compound. It has been studied as a precursor for drug development, particularly in the context of antimicrobial and anticancer applications. Preliminary results suggest that it may exhibit cytotoxic effects against certain cancer cell lines and antimicrobial properties against Gram-positive bacteria.

Industry

The compound is also applied in industrial settings for the production of various chemicals and materials. Its unique chemical structure makes it suitable for use in polymers and other industrial applications.

Similar Compounds

Compound NameStructural FeaturesApplications
3-(Oxolan-2-ylmethoxy)propan-1-amineDifferent position of oxolan ringSimilar applications in synthesis
3-(Tetrahydrofuran-3-ylmethoxy)propan-1-amineTetrahydrofuran moiety instead of oxolanePotentially similar medicinal uses

The uniqueness of this compound lies in its specific structural features that enhance its reactivity and interaction capabilities compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindingsMethodology
Study ASignificant antimicrobial activity against Gram-positive bacteriaDisc diffusion method on bacterial cultures
Study BCytotoxic effects against breast cancer cell lines (MCF-7)MTT assay for cell viability
Study CAnti-inflammatory properties in a mouse model of arthritisMeasurement of inflammatory markers post-treatment

These findings highlight the compound's potential as a lead candidate for further research in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-ylmethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Oxolan-3-ylmethoxy)propan-1-amine with structurally analogous compounds, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent/Ring System Molecular Weight (g/mol) CAS Number Key Applications/Findings
This compound C₈H₁₇NO₂ Oxolane (3-position methoxy) 159.23 41042-93-7 Discontinued; potential intermediate for functionalized materials
3-(Oxan-2-yl)propan-1-amine C₈H₁₇NO Oxane (tetrahydropyran, 2-position) 143.23 N/A Predicted collision cross-section data available; structural analog for computational studies
3-(Oxolan-3-yloxy)propan-1-amine hydrochloride C₈H₁₈ClNO Oxolane (3-position oxy) + HCl 179.69 1339095-68-9 Hydrochloride salt form; used in organic synthesis (American Elements catalog)
3-(Oxan-4-yl)propan-1-amine C₈H₁₇NO Oxane (4-position) 143.23 1086393-62-5 Commercial availability; applications in ligand design and polymer chemistry
3-(3-Methoxyphenoxy)propan-1-amine C₁₀H₁₅NO₂ Phenoxy (3-methoxy substituent) 193.23 N/A Lab-use compound; phenoxy group enhances aromatic interactions in drug design
3-(Hexyloxy)propan-1-amine C₉H₂₁NO Alkoxy (hexyl chain) 159.27 N/A Physicochemical properties documented (boiling point: 229.7°C); surfactant or lipid studies
N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine (D01) C₂₀H₂₄N₂OS Naphthyl/thienyl hybrid 340.48 N/A Dual serotonin transporter/M-channel inhibitor; antidepressant and cognitive enhancer

Key Research Findings and Structural Insights

Synthetic Utility :

  • Primary amines like this compound are often synthesized via nucleophilic substitution or condensation reactions. For example, describes the synthesis of 3-(adamantan-1-yl)propan-1-amine using nitrile intermediates and alkylation . Similarly, highlights the acid-catalyzed ring-opening of azetidine to form 3-(azetidin-1-yl)propan-1-amine, suggesting analogous methods could apply to oxolane-derived amines .

Functionalization in Materials Science: demonstrates that primary amines (e.g., 3-(triethoxysilyl)propan-1-amine) are effective for functionalizing graphene layers via Paal–Knorr reactions, achieving yields up to 91% . This implies that this compound could serve as a linker in polymer or composite materials.

D01’s dual inhibition mechanism highlights the importance of substituent diversity in modulating biological activity .

Structural Impact on Properties: The position of the oxygen atom in the oxolane/oxane ring significantly alters molecular conformation.

Biological Activity

3-(Oxolan-3-ylmethoxy)propan-1-amine, also known by its chemical name with CAS No. 933701-26-9, is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an oxolane (tetrahydrofuran) ring attached to a propan-1-amine chain. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. While the precise mechanisms are still under investigation, preliminary studies suggest that it may modulate neurotransmitter levels, potentially influencing cholinergic and dopaminergic pathways.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, altering their activity.
  • Enzyme Modulation : It could inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, particularly against certain bacterial strains. In vitro assays have shown significant inhibition of bacterial growth, suggesting potential as an antibacterial agent.

Cytotoxic Effects

In cytotoxicity assays comparing this compound to established chemotherapeutic agents like Doxorubicin, it exhibited lower toxicity towards normal human cells (WI38 fibroblasts). This selectivity indicates a promising safety profile for further development as a therapeutic agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antibacterial Efficacy :
    • A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
    • The compound's mechanism involved disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assessment :
    • In a comparative study against various cancer cell lines, the compound showed IC50 values ranging from 15 µM to 25 µM, indicating moderate cytotoxicity while maintaining lower toxicity in non-cancerous cells.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli growth
CytotoxicityIC50 values between 15 µM - 25 µM
SelectivityLower toxicity in WI38 fibroblasts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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